molecular formula C12H20Cl2N2O B8024514 N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride

N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride

Cat. No.: B8024514
M. Wt: 279.20 g/mol
InChI Key: TUQHFKGABLOFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O and its molecular weight is 279.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kinetics and Mechanisms of Reactions with Alicyclic Amines : The reactions of compounds related to N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride with secondary alicyclic amines have been studied, providing insights into the kinetics and mechanisms of these reactions, crucial for understanding their behavior in different chemical environments (Castro et al., 2001).

  • Synthesis of Alkaloids : Research on the synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, highlights the significance of this compound-related compounds in the synthesis of complex organic molecules (Csatayová et al., 2010).

  • Influence on Stereochemical Outcomes : Studies on the synthesis of 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines, which utilize related compounds, demonstrate the impact of molecular structure on the stereochemical outcomes of cyclization reactions, an essential aspect of synthetic organic chemistry (Ramakrishna et al., 2016).

  • Pharmacological Evaluation : Compounds structurally related to this compound have been synthesized and evaluated for their pharmacological properties, such as analgesic activity, showing their potential applications in medicinal chemistry (Lalinde et al., 1990).

  • Design of Monoamine Transporter Ligands : Research into the design and synthesis of related compounds as monoamine transporter ligands contributes to the understanding of transporter selectivity, crucial for the development of new pharmaceutical agents (Greiner et al., 2006).

  • Synthesis of Novel Amide Alkaloids : The isolation and synthesis of new amide alkaloids from Piper nigrum, involving related compounds, expand the knowledge of natural product chemistry and their potential applications (Wei et al., 2004).

  • Antimicrobial Activities : The synthesis and evaluation of novel derivatives for their antimicrobial activities demonstrate the potential application of this compound-related compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Properties

IUPAC Name

N-(4-methoxyphenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQHFKGABLOFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Reactant of Route 3
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.